

Application Note: Strategic Functionalization of 5-Bromo-4-fluoro-2-methylbenzaldehyde

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Compound of Interest

Compound Name: *5-Bromo-4-fluoro-2-methylbenzaldehyde*

CAS No.: *1782824-13-8*

Cat. No.: *B6358712*

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CAS: 1782824-13-8 | Molecular Formula: C₈H₆BrFO | MW: 217.04 Primary Application: Divergent synthesis of Kinase Inhibitors, GPCR Ligands, and P-CAB Pharmacophores.

Executive Summary & Chemical Profile

5-Bromo-4-fluoro-2-methylbenzaldehyde represents a "privileged scaffold" in modern drug discovery due to its high density of orthogonal reactive handles. Unlike simple halobenzaldehydes, the specific substitution pattern of this molecule allows for a programmable sequence of reactions (Order of Operations) that can rapidly generate library diversity.[1]

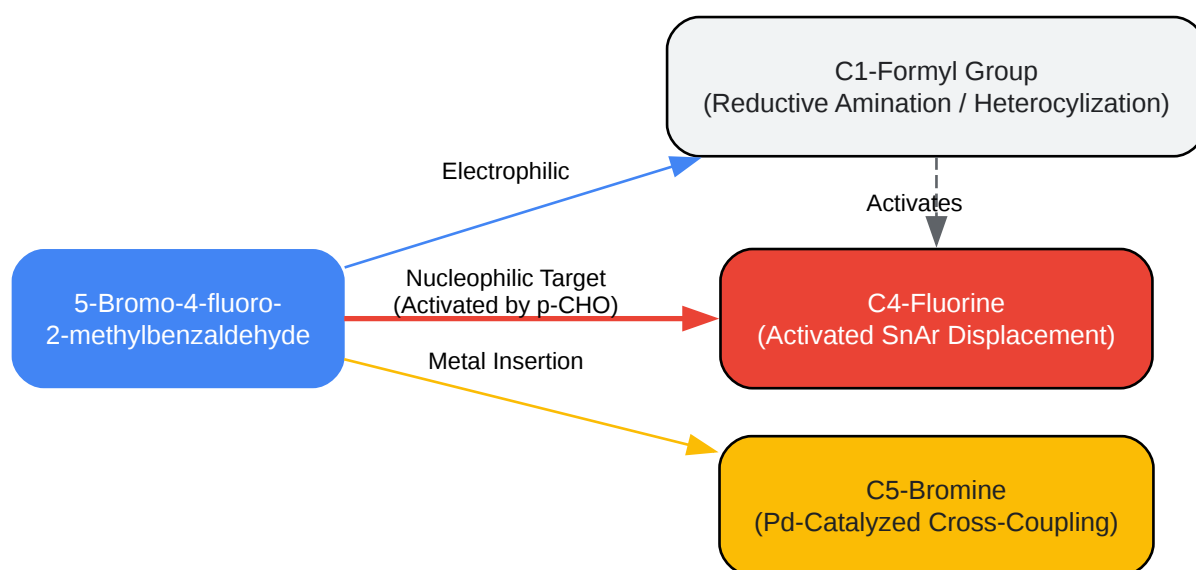
The Reactivity Triad

The molecule functions through three distinct, electronically coupled zones:

- The Electrophilic Anchor (C1-Aldehyde): Serves as a "warhead" for heterocycle formation (e.g., imidazoles, quinolines) or reductive amination.[1] Crucially, it acts as a strong electron-withdrawing group (EWG) to activate the ring.

- The SnAr "Hotspot" (C4-Fluorine): Positioned para to the aldehyde and ortho to the bromine. [1] The strong withdrawing nature of the para-formyl group renders this fluorine highly susceptible to Nucleophilic Aromatic Substitution (SnAr), enabling the introduction of polarity (e.g., morpholines, piperazines) without transition metal catalysis.
- The Cross-Coupling Handle (C5-Bromine): Sterically accessible for Suzuki-Miyaura or Buchwald-Hartwig couplings. Its position meta to the aldehyde ensures stability during standard oxidation/reduction cycles at C1.[1]

Reactivity Map



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Figure 1: Functional map highlighting the electronic synergy between the C1-Aldehyde and C4-Fluorine.

Strategic Synthesis Pathways

The order of events is critical. The aldehyde is necessary to activate the fluorine for SnAr.[1] Therefore, if SnAr is required, it must be performed before the aldehyde is reduced or converted to a non-EWG heterocycle.[1]

Pathway A: The "SnAr-First" Strategy (Recommended)

Logic: Utilize the electron-withdrawing power of the aldehyde to install an amine at C4, then use the C5-Bromine for biaryl coupling.

- Step 1: S_NAr displacement of F with secondary amine (mild base, heat).[1]
- Step 2: Suzuki coupling at Br (standard Pd conditions).
- Step 3: Reductive amination or condensation at CHO.[1]

Pathway B: The "Coupling-First" Strategy

Logic: Use when the C4-Fluorine is required in the final target (e.g., as a metabolic blocker).

- Step 1: Suzuki coupling at Br (requires protection of CHO or careful catalyst selection to avoid decarbonylation).[1]
- Step 2: Functionalization of CHO.

Detailed Experimental Protocols

Protocol 1: Regioselective S_NAr Displacement (C4-Functionalization)

Objective: Replacement of the C4-Fluorine with Morpholine. Mechanism: The para-formyl group lowers the energy of the Meisenheimer complex, facilitating displacement.

Materials:

- **5-Bromo-4-fluoro-2-methylbenzaldehyde** (1.0 equiv)
- Morpholine (1.2 equiv)
- Potassium Carbonate (K_2CO_3) (2.0 equiv)
- Acetonitrile (ACN) or DMF (anhydrous)

Procedure:

- Setup: In a reaction vial equipped with a magnetic stir bar, dissolve **5-Bromo-4-fluoro-2-methylbenzaldehyde** (217 mg, 1.0 mmol) in ACN (5 mL).
- Addition: Add K_2CO_3 (276 mg, 2.0 mmol) followed by morpholine (104 μ L, 1.2 mmol).
- Reaction: Seal the vial and heat to 60–80°C for 4–6 hours. Monitor by TLC or LC-MS.^[1] The aldehyde peak (approx. 10 ppm in 1H NMR) should remain, but the aromatic region will shift significantly.^[1]
- Workup: Cool to room temperature. Dilute with EtOAc (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).^[1]
- Purification: Dry organic layer over Na_2SO_4 , concentrate, and purify via flash chromatography (Hexane/EtOAc gradient).
- Expected Outcome: 5-Bromo-2-methyl-4-morpholinobenzaldehyde.

Protocol 2: Suzuki-Miyaura Cross-Coupling (C5-Functionalization)

Objective: Coupling of the aryl bromide with Phenylboronic Acid.

Materials:

- Substrate (from Protocol 1 or parent aldehyde) (1.0 equiv)
- Phenylboronic acid (1.2 equiv)
- $Pd(dppf)Cl_2$ ^{[2][3]}·DCM (0.05 equiv)
- Sodium Carbonate (2M aqueous, 3.0 equiv)
- 1,4-Dioxane (degassed)

Procedure:

- Inerting: Charge a Schlenk tube with the substrate (1.0 mmol), Phenylboronic acid (1.2 mmol), and Pd catalyst (0.05 mmol).^[1] Evacuate and backfill with Nitrogen (3 cycles).^[1]

- Solvation: Add degassed 1,4-Dioxane (8 mL) and 2M Na₂CO₃ (1.5 mL).
- Reaction: Heat to 90°C for 12 hours under Nitrogen.
 - Note: If using the parent aldehyde, ensure temperature does not exceed 100°C to prevent potential decarbonylation or oxidation side reactions.[1]
- Workup: Filter through a Celite pad, washing with EtOAc.[1] Concentrate the filtrate.
- Purification: Silica gel chromatography.
- Validation: Check for the disappearance of the isotopic bromine pattern in MS.

Protocol 3: Reductive Amination (C1-Functionalization)

Objective: Conversion of the aldehyde to a benzylic amine.

Procedure:

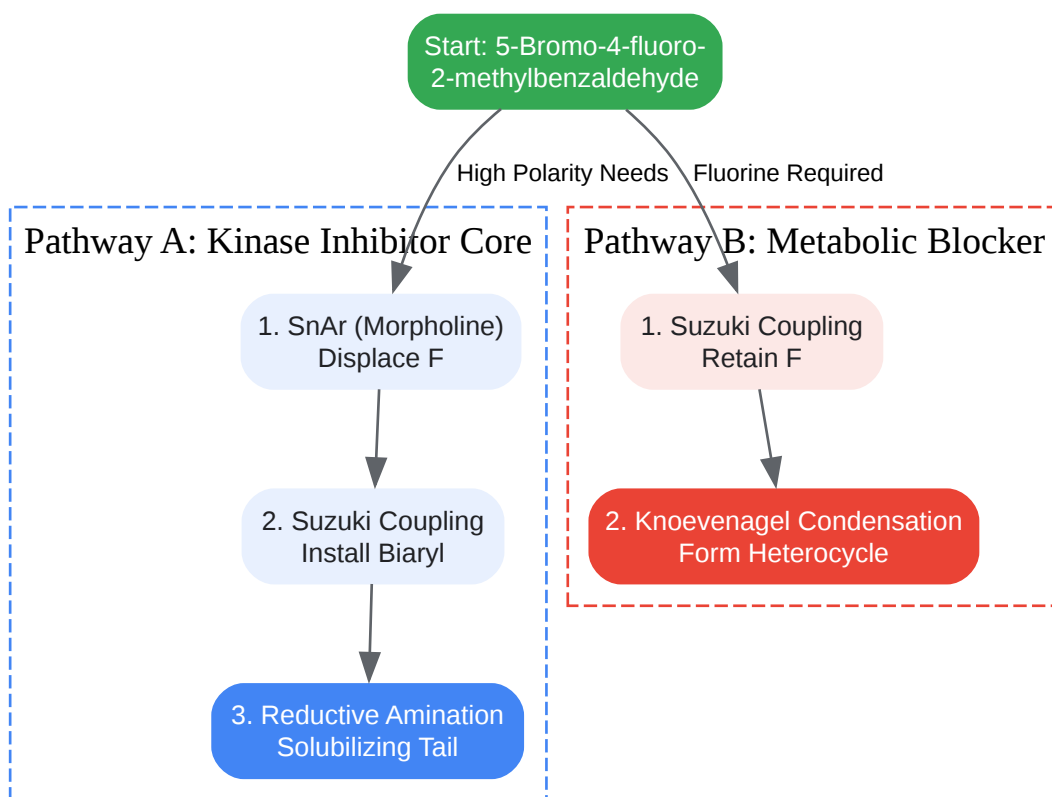
- Imine Formation: Dissolve aldehyde (1.0 mmol) and Primary Amine (1.1 equiv) in DCE (dichloroethane). Stir at RT for 1 hour.
- Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 equiv) in one portion.
- Quench: Stir for 16 hours. Quench with saturated NaHCO₃. [1]
- Extraction: Extract with DCM. The product is the secondary amine. [1]

Troubleshooting & Optimization Table

Issue	Probable Cause	Solution
Low Yield in SnAr	Incomplete activation	Switch solvent to DMF or DMSO and increase temp to 100°C. Ensure base is anhydrous.
Debromination	Pd-catalyzed side reaction	Use a milder precatalyst like Pd(OAc) ₂ /SPhos.[1] Avoid alcoholic solvents in the Suzuki step.[1]
Aldehyde Oxidation	Air exposure during workup	Perform workup under inert atmosphere or use an antioxidant (e.g., BHT) if storing the intermediate.[1]
Regio-scrambling	Incorrect isomer usage	Verify CAS 1782824-13-8 via ¹ H NMR. The aldehyde proton is a distinct singlet at ~10.2 ppm.[1]

Visual Workflow: The "Divergent" Strategy

This diagram illustrates how a single batch of starting material can feed multiple discovery programs.



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Figure 2: Divergent synthesis workflow. Pathway A leverages the aldehyde for activation; Pathway B preserves the fluorine.

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